2-Amino-N-ethyl-2-methyl-propanamide
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Overview
Description
2-Amino-N-ethyl-2-methyl-propanamide is an organic compound with the molecular formula C6H15N2O It is a derivative of propanamide and contains an amino group, an ethyl group, and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-2-methyl-propanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-2-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-N-ethyl-2-methyl-propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-2-methyl-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropanamide: Similar structure but lacks the ethyl group.
N-Ethyl-2-methylpropanamide: Similar but without the amino group.
2-Methylpropan-2-amine: Contains a similar backbone but different functional groups.
Uniqueness
2-Amino-N-ethyl-2-methyl-propanamide is unique due to the presence of both an amino group and an ethyl group on the same carbon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1211543-32-6; 1220039-29-1 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
2-amino-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-4-8-5(9)6(2,3)7/h4,7H2,1-3H3,(H,8,9) |
InChI Key |
IQWONILGYUSUBD-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C)(C)N |
solubility |
not available |
Origin of Product |
United States |
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